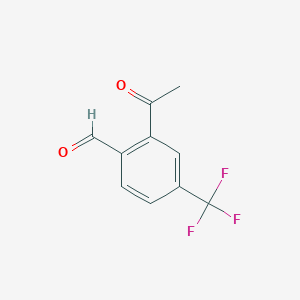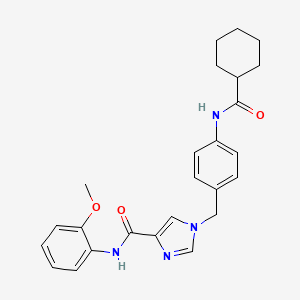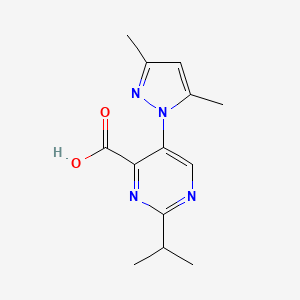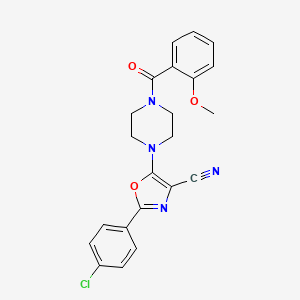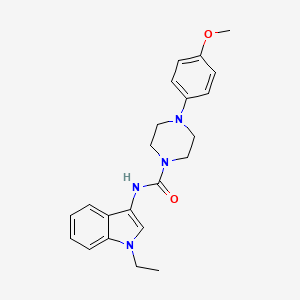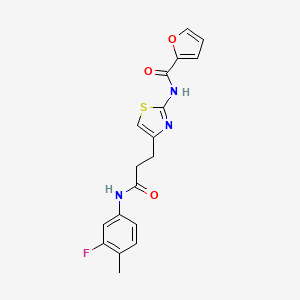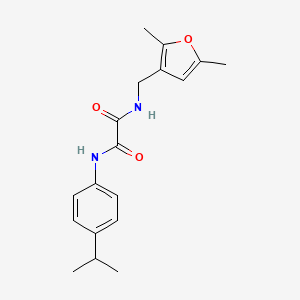
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Paper outlines a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant to the synthesis of "N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide". The method involves a rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides and is described as operationally simple and high yielding. This suggests that a similar approach might be used for the synthesis of the compound , with appropriate modifications to the starting materials.
Molecular Structure Analysis
The crystal structure analysis of a related compound is discussed in paper , where the structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined by X-ray diffraction. The compound crystallized in the triclinic system and exhibited intermolecular hydrogen bonds. This information is useful for understanding how similar compounds, such as "this compound", might crystallize and what types of intermolecular interactions could be present.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "this compound". However, paper describes the use of a reagent for reductive amination reactions with primary and secondary amines, which could be relevant for the modification of oxalamide compounds. This suggests that the compound may also undergo similar reactions, potentially expanding its range of derivatives and applications.
Physical and Chemical Properties Analysis
None of the provided papers directly address the physical and chemical properties of "this compound". However, the general properties of oxalamides and related compounds, such as solubility, melting points, and stability, can often be inferred from similar compounds. For instance, the crystalline nature of the compound discussed in paper provides some insight into its solid-state properties, which may be comparable to those of the compound of interest.
Aplicaciones Científicas De Investigación
Organic Solvent Applications
N,N-Dimethylformamide (DMF) is widely utilized as an organic solvent in the production of synthetic leathers and resins, highlighting the importance of chemicals with similar properties in industrial applications. DMF's low volatility makes it an attractive material despite its hazardous effects, such as liver damage and possible carcinogenesis, emphasizing the need for safer solvent alternatives in industrial workplaces (Kim & Kim, 2011).
Pharmacological Studies
Research on psychoactive substances , including NPS (new psychoactive substances), reveals the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of compounds with psychoactive effects. This underscores the potential research interest in novel compounds for therapeutic applications or the assessment of their risks (Nugteren-van Lonkhuyzen et al., 2015).
Chemical Structure and Bioactivity
The study of nitrogen heterocycles among U.S. FDA approved pharmaceuticals illustrates the significance of structural analysis in drug discovery, suggesting that compounds like "N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide" could have potential applications in pharmaceutical development based on their structural components (Vitaku et al., 2014).
Biomass Conversion and Green Chemistry
The conversion of plant biomass into furan derivatives and their application in creating sustainable polymers, fuels, and functional materials demonstrates the relevance of studying compounds like "this compound" for environmental sustainability and green chemistry solutions (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11(2)14-5-7-16(8-6-14)20-18(22)17(21)19-10-15-9-12(3)23-13(15)4/h5-9,11H,10H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVKFTWPCFKIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

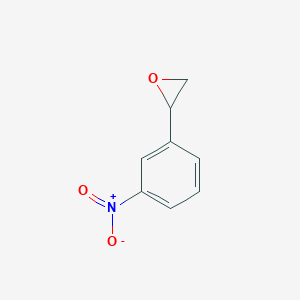
![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)

